molecular formula C12H11NO3 B1282843 5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid CAS No. 91569-55-0

5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B1282843
CAS No.: 91569-55-0
M. Wt: 217.22 g/mol
InChI Key: BKVNATITQUEJFR-UHFFFAOYSA-N
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Description

5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • Synthesis Methods : Various methods for synthesizing derivatives of oxazole-4-carboxylic acid esters, including 5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid, have been developed. These methods involve reactions such as cyclocondensation and treatment with carboxylic acid chlorides or N-(acyloxy)pyrrolidine-2,5-diones (Tormyshev et al., 2006).

  • Chemical Transformations : Synthesis of oxazole derivatives involves various chemical transformations, such as SN2 cyclization of N-Boc-β-amino alcohols and subsequent base-induced conversions to form various substituted phenyl-2-oxo-1,3-oxazolidine-5-carboxylates (Madhusudhan et al., 2003).

Pharmaceutical Applications

  • Potential Antimicrobial Agents : Some derivatives of oxazole, including those similar to this compound, show promise as antimicrobial agents. These compounds have been designed and synthesized for this purpose, demonstrating significant anti-staphylococcus and antifungal activities (Biointerface Research in Applied Chemistry, 2020).

Industrial Applications

  • Corrosion Inhibition : Oxazole derivatives have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid medium. These studies are crucial for understanding the applications of such compounds in industrial settings (Rahmani et al., 2018).

Safety and Hazards

This compound is considered hazardous. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

Oxazole and its derivatives have gained strong interest in recent times due to their increasing importance in the field of medicinal chemistry . Their widespread useful biological activities have attracted increasing attention of chemical and pharmacological communities in their search for new lead compounds . Therefore, future research may focus on the development of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

Properties

IUPAC Name

5-ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-9-10(12(14)15)11(13-16-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVNATITQUEJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543383
Record name 5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91569-55-0
Record name 5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

8.0 g (34 mmol) of 5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester (prepared according to: Synthesis 2003; 1347-1356) was dissolved in 50 mL of THF, to which 7.2 g (170 mmol) LiOH.H2O in 25 ml of H2O was added in one portion. The reaction mixture was refluxed for 12 h. After evaporation of THF, the aqueous solution was acidified with 2N HCl to pH=2. After extraction with ethyl acetate (3×100 mL), the combined organic extracts were dried over Na2SO4 and evaporated to dryness to give 5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid (6.32 g) in 72.3% yield as a red solid. (m/e): 216.2 (M−; 100%).
Quantity
8 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

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